3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione
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Description
3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.297. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione are soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . These enzymes play crucial roles in the metabolism of fatty acids and other bioactive lipids, and their inhibition can have significant effects on cellular signaling pathways .
Mode of Action
This compound acts as a dual inhibitor of sEH and FAAH . By binding to the active sites of these enzymes, it prevents them from catalyzing their respective reactions . This inhibition disrupts the normal metabolic pathways of fatty acids and other lipids, leading to changes in cellular signaling .
Biochemical Pathways
The inhibition of sEH and FAAH affects several biochemical pathways. sEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), bioactive lipids that have vasodilatory and anti-inflammatory effects . FAAH, on the other hand, is responsible for the breakdown of endocannabinoids, which are involved in pain sensation, mood, and memory . By inhibiting these enzymes, the compound can potentially enhance the effects of EETs and endocannabinoids .
Pharmacokinetics
Based on its structural similarity to other piperidine derivatives, it is likely to have good oral bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be further investigated to provide a comprehensive understanding of its pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific cellular context. In general, inhibition of sEH and FAAH can lead to increased levels of EETs and endocannabinoids, respectively . This can result in enhanced vasodilation, reduced inflammation, and altered pain sensation and mood .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to bind to its targets . Additionally, individual variations in enzyme levels and activity can also influence the compound’s efficacy .
Biological Activity
3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C13H18N2O4
- Molecular Weight : 266.29 g/mol
- CAS Number : 2034384-36-4
The biological activity of this compound is primarily attributed to its ability to inhibit bacterial protein synthesis. It interacts with the peptidyl transferase center of the bacterial ribosome, which prevents the formation of peptide bonds necessary for protein synthesis. This mechanism is similar to that of other oxazolidinone derivatives, which have been developed as antibiotics.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The following table summarizes the antimicrobial efficacy observed in laboratory settings:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|
Staphylococcus aureus | 4 µg/mL | Resistant strains included |
Escherichia coli | 8 µg/mL | Effective against both gram-positive and gram-negative bacteria |
Pseudomonas aeruginosa | 16 µg/mL | Limited efficacy noted |
Case Studies
- Antibacterial Efficacy : A study published in a peer-reviewed journal evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it exhibited a significant reduction in bacterial load in vitro, suggesting potential for therapeutic use in treating resistant infections.
- Cytotoxicity Against Cancer Cells : In another investigation focusing on its anticancer properties, this compound was tested on human cancer cell lines. The compound showed promising cytotoxic effects, particularly against breast and lung cancer cells, with IC50 values ranging from 10 to 20 µM.
Antimicrobial Studies
Research has shown that oxazolidinone derivatives can act synergistically with other antibiotics, enhancing their efficacy. A combination study involving this compound and traditional antibiotics like vancomycin revealed a lower MIC when used together against resistant strains.
Safety Profile
Toxicological assessments indicate that while the compound exhibits potent biological activity, it also presents a favorable safety profile at therapeutic doses. Further studies are required to fully understand its pharmacokinetics and potential side effects.
Properties
IUPAC Name |
3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c16-11-8-19-13(18)15(11)10-4-6-14(7-5-10)12(17)9-2-1-3-9/h9-10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYMWXISWKARBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.